molecular formula C9H7ClO4 B8646516 5-(Carboxymethyl)-2-chlorobenzoic acid

5-(Carboxymethyl)-2-chlorobenzoic acid

Cat. No.: B8646516
M. Wt: 214.60 g/mol
InChI Key: DUQOSBWIZBTEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Carboxymethyl)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

5-(carboxymethyl)-2-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

DUQOSBWIZBTEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium hydroxide (0.969 g) in water (10 mL) was added to a solution of 2-chloro-5-(cyanomethyl)benzoic acid [Aromatic Intermediate 7, step a] (1.25 g) in ethanol (10 mL) and the resulting mixture was heated at reflux for 2.25 hours, then allowed to cool. The mixture was concentrated in vacuo to remove the ethanol and then diluted with water and washed twice with ethyl acetate. The organic phases were discarded, whilst the aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and extracted twice with ethyl acetate. The combined extracts were dried over anhydrous magnesium sulphate and concentrated in vacuo to afford the subtitled compound as a brown gum. Yield 1.38 g.
Quantity
0.969 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 7
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium hydroxide (0.969 g) in water (10 mL) was added to a solution of 2-chloro-5-(cyanomethyl)benzoic acid (1.25 g) in ethanol (10 mL) and the resulting mixture was heated at reflux for 2.25 hours, then allowed to cool. The mixture was concentrated in vacuo to remove the ethanol and then diluted with water and washed twice with ethyl acetate. The organic phases were discarded, whilst the aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and extracted twice with ethyl acetate. The combined extracts were dried over anhydrous magnesium sulphate and concentrated in vacuo to afford the subtitled compound as a brown gum. Yield 1.38 g.
Quantity
0.969 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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